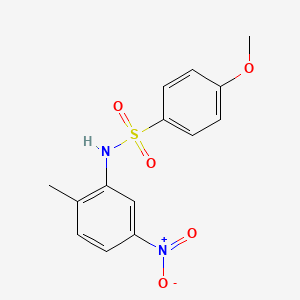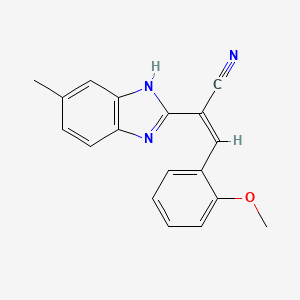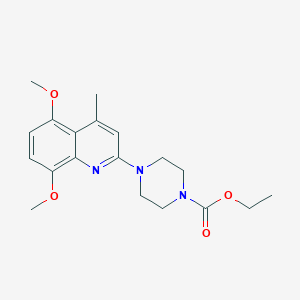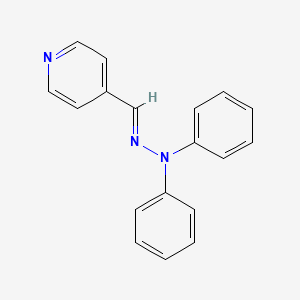![molecular formula C16H25ClN2O4 B3861412 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride](/img/structure/B3861412.png)
2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride
説明
2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride, also known as HPEP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D2 receptor, which plays a key role in the regulation of neurotransmitter release in the brain. In
作用機序
2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride acts as a competitive antagonist at the dopamine D2 receptor, preventing the binding of dopamine to this receptor and thereby reducing its activity. This leads to a decrease in the release of neurotransmitters such as dopamine, which can have a range of effects on brain function depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride depend on the specific brain region and cell type being studied. In general, however, its blockade of dopamine D2 receptors can lead to a decrease in dopamine release and a reduction in the activity of dopamine-dependent pathways. This can result in a range of effects, including changes in motor function, cognition, and reward processing.
実験室実験の利点と制限
One advantage of using 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine-dependent pathways. Additionally, its relatively high potency and long duration of action make it a useful tool for studying the effects of dopamine D2 receptor blockade over extended periods of time. However, one limitation of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride is that its effects may not be specific to dopamine D2 receptors, as it has been shown to also bind to other receptors such as the serotonin 5-HT1A receptor.
将来の方向性
There are several potential future directions for research on 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride. One area of interest is its potential use as a treatment for conditions such as schizophrenia and drug addiction. Additionally, further studies are needed to fully understand the effects of 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride on brain function and to identify any potential side effects or limitations of its use. Finally, the development of more selective dopamine D2 receptor antagonists could help to further refine our understanding of the role of these receptors in brain function and disease.
科学的研究の応用
2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. Its ability to selectively block dopamine D2 receptors makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. For example, 2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride has been used to study the effects of dopamine D2 receptor blockade on motor function, cognition, and reward processing in animal models. It has also been investigated as a potential treatment for conditions such as schizophrenia and drug addiction.
特性
IUPAC Name |
2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-9-22-13-3-4-14(15(19)12-13)16(20)17-5-6-18-7-10-21-11-8-18;/h3-4,12,19H,2,5-11H2,1H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVIMKCFAVNARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3861352.png)
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)
![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)

![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3861400.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3861418.png)

![2-(2,4-dichlorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3861426.png)
![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)
